![molecular formula C7H15N B042365 (2R,4R)-2,4-dimethylpiperidine CAS No. 19683-91-1](/img/structure/B42365.png)
(2R,4R)-2,4-dimethylpiperidine
Overview
Description
“(2R,4R)-2,4-Dimethylpiperidine” is a chemical compound with the molecular formula C7H15N . It has an average mass of 113.201 Da and a monoisotopic mass of 113.120445 Da . It is also known by other names such as “(2R,4R)-2,4-Dimethylpiperidin” in German, “(2R,4R)-2,4-Diméthylpipéridine” in French, and “Piperidine, 2,4-dimethyl-, (2R,4R)-” as an ACD/Index Name .
Synthesis Analysis
The synthesis of “(2R,4R)-2,4-dimethylpiperidine” and its derivatives often involves strategic methodologies like stereoselective synthesis . This highlights the importance of configuring control in producing specific isomers . These methods emphasize the precision required in synthesizing dimethylpiperidine derivatives, which is crucial for obtaining the desired stereochemical outcomes .Molecular Structure Analysis
The molecular structure of “(2R,4R)-2,4-dimethylpiperidine” is analyzed using techniques like X-ray crystallography . This helps in elucidating the three-dimensional arrangement of atoms within the molecule, offering a deeper understanding of the compound’s chemical behavior and reactivity .Chemical Reactions Analysis
Chemical reactions involving dimethylpiperidine derivatives are of significant interest, particularly in the context of complexation reactions . These reactions reveal the compound’s ability to form stable complexes, which is instrumental in understanding its reactivity and potential applications in catalysis .Physical And Chemical Properties Analysis
“(2R,4R)-2,4-Dimethylpiperidine” has a density of 0.8±0.1 g/cm3, a boiling point of 141.2±8.0 °C at 760 mmHg, and a vapor pressure of 5.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.8±3.0 kJ/mol and a flash point of 28.6±16.5 °C . The compound has a molar refractivity of 35.8±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 142.5±3.0 cm3 .Scientific Research Applications
Chiral Building Blocks in Synthesis
(2R,4R)-2,4-dimethylpiperidine: is a valuable chiral compound used as a building block in the synthesis of various complex molecules. Its chirality is particularly important in the development of pharmaceuticals where the orientation of molecules can significantly affect drug behavior. For instance, chiral compounds are often used to synthesize ligands that can interact with specific biological targets in a desired manner .
Agonist for Group II mGluRs
This compound has been identified as a selective agonist for group II metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in modulating neurotransmission in the central nervous system. As such, (2R,4R)-2,4-dimethylpiperidine could be used in research to study neurological disorders and potentially as a therapeutic agent .
Enzymatic Synthesis
Biocatalysis often employs chiral compounds like (2R,4R)-2,4-dimethylpiperidine for enzymatic synthesis. This process is used to produce high-purity chemicals that can be used in various applications, including the development of environmentally friendly chemical processes .
Secondary Metabolites Extraction
In the field of mycology, chiral compounds are used in the extraction, isolation, and purification of secondary metabolites from mushrooms. These metabolites have numerous applications in pharmaceuticals, nutraceuticals, and sustainable agriculture .
Nanomedicine
The compound’s structure allows it to be used in the creation of dendrimers, which are branched polymers with potential applications in drug delivery, gene transfection, tumor therapy, and diagnostics. Dendrimers can form stable complexes with drugs and other therapeutic compounds, making them useful in targeted delivery systems .
Green Chemistry Techniques
(2R,4R)-2,4-dimethylpiperidine may be utilized in green chemistry applications, such as promoting faster and more selective transformations in chemical reactions. This aligns with the growing need for sustainable and environmentally friendly chemical processes .
Mechanism of Action
Safety and Hazards
The safety information for “(2R,4R)-2,4-dimethylpiperidine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The study and development of dimethylpiperidine compounds, including “(2R,4R)-2,4-dimethylpiperidine”, have been a subject of scientific interest due to their significance in various chemical and pharmaceutical applications . These compounds are explored for their unique chemical structures and properties that contribute to their utility in synthesis and as intermediates in the creation of complex molecules .
properties
IUPAC Name |
(2R,4R)-2,4-dimethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOFODNIBQPGN-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2,4-dimethylpiperidine | |
CAS RN |
19683-91-1 | |
Record name | 2,4-Dimethylpiperidine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYLPIPERIDINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHL96XW8SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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